![molecular formula C13H11ClN2O3S B12122807 Benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]- CAS No. 927989-63-7](/img/structure/B12122807.png)
Benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide benzoïque, 5-chloro-2-[[6-méthyl-2-(méthylthio)-4-pyrimidinyl]oxy]- est un composé organique complexe connu pour sa structure chimique et ses propriétés uniques. Ce composé est caractérisé par la présence d’un noyau d’acide benzoïque substitué par un atome de chlore et un groupe pyrimidinyl, qui est en outre modifié par des groupes méthyle et méthylthio. La structure complexe du composé en fait un sujet d’intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de l’acide benzoïque, 5-chloro-2-[[6-méthyl-2-(méthylthio)-4-pyrimidinyl]oxy]- implique généralement plusieurs étapes, en commençant par la préparation du dérivé de l’acide benzoïque. Une méthode courante implique la chloration de l’acide benzoïque pour introduire l’atome de chlore à la position souhaitée. Cela est suivi par l’introduction du groupe pyrimidinyl par une réaction de substitution nucléophile. Les groupes méthyle et méthylthio sont ensuite ajoutés à l’aide de réactions d’alkylation appropriées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des voies réactionnelles similaires mais optimisées pour des rendements et une efficacité plus élevés. L’utilisation de catalyseurs et de conditions réactionnelles contrôlées, telles que la température et la pression, est cruciale pour garantir la pureté et le rendement du produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
L’acide benzoïque, 5-chloro-2-[[6-méthyl-2-(méthylthio)-4-pyrimidinyl]oxy]- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer les groupes contenant de l’oxygène ou réduire les doubles liaisons.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium, les réducteurs tels que l’hydrogène gazeux avec un catalyseur et les nucléophiles ou les électrophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures, des solvants et des catalyseurs contrôlés pour obtenir les transformations souhaitées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des acides carboxyliques ou des cétones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, tels que les groupes alkyle ou aryle.
Applications De Recherche Scientifique
L’acide benzoïque, 5-chloro-2-[[6-méthyl-2-(méthylthio)-4-pyrimidinyl]oxy]- a plusieurs applications en recherche scientifique :
Chimie : Le composé est utilisé comme élément de base dans la synthèse organique, permettant la création de molécules plus complexes.
Biologie : Il peut être utilisé dans des études impliquant l’inhibition enzymatique ou comme ligand dans des études de liaison.
Médecine : La structure unique du composé en fait un candidat potentiel pour le développement de médicaments, en particulier dans la conception de molécules ayant des activités biologiques spécifiques.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux de spécialité ayant des propriétés uniques.
Mécanisme D'action
Le mécanisme par lequel l’acide benzoïque, 5-chloro-2-[[6-méthyl-2-(méthylthio)-4-pyrimidinyl]oxy]- exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines, conduisant à des modifications des processus cellulaires. La structure du composé lui permet de se lier à ces cibles avec une grande spécificité, modulant leur activité et entraînant divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide benzoïque, 2-amino-5-chloro-, ester méthylique : Ce composé partage un noyau d’acide benzoïque similaire mais diffère dans les substituants attachés au cycle aromatique.
Acide 2-chloro-5-(méthylthio)benzoïque : Un autre composé apparenté avec une structure similaire mais des groupes fonctionnels différents.
Unicité
L’acide benzoïque, 5-chloro-2-[[6-méthyl-2-(méthylthio)-4-pyrimidinyl]oxy]- est unique en raison de sa combinaison spécifique de substituants, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité le rend précieux dans diverses applications de recherche et industrielles, le distinguant d’autres composés similaires.
Propriétés
Numéro CAS |
927989-63-7 |
|---|---|
Formule moléculaire |
C13H11ClN2O3S |
Poids moléculaire |
310.76 g/mol |
Nom IUPAC |
5-chloro-2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxybenzoic acid |
InChI |
InChI=1S/C13H11ClN2O3S/c1-7-5-11(16-13(15-7)20-2)19-10-4-3-8(14)6-9(10)12(17)18/h3-6H,1-2H3,(H,17,18) |
Clé InChI |
FUTJPGUNGCITEF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)SC)OC2=C(C=C(C=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-2-{[(naphthalen-2-yl)imino]methyl}phenol](/img/structure/B12122726.png)
![[4-(diphenylmethyl)piperazinyl]-N,N-dibenzamide](/img/structure/B12122740.png)


![N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-isonicotinamide](/img/structure/B12122762.png)
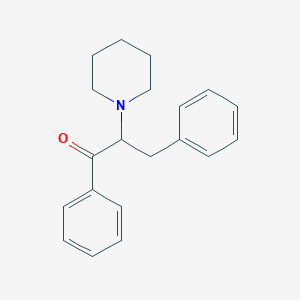
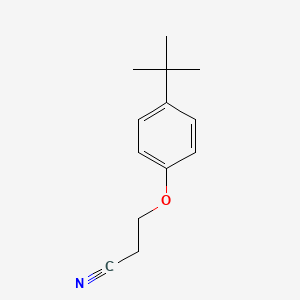
![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-methylbenzohydrazide](/img/structure/B12122795.png)
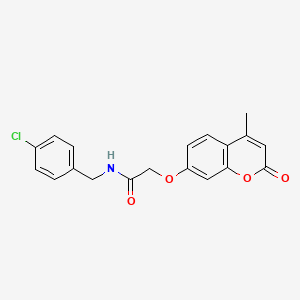
![3-butyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12122816.png)

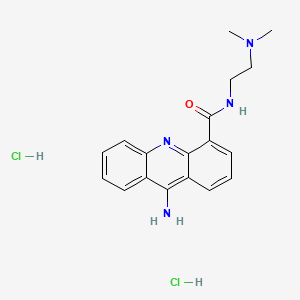
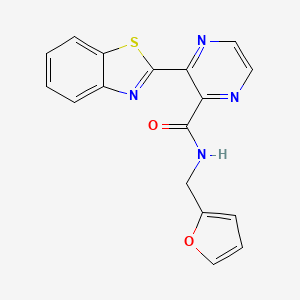
![[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine](/img/structure/B12122832.png)
